N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that incorporates furan, oxadiazole, and thiadiazole rings
Mechanism of Action
Target of Action
The primary targets of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of This compound Similar compounds, such as furan derivatives, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . The interaction between different heterocyclic constituents could sometimes exert an unexpected effect on the reactivity of such compounds .
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures, such as furan-containing compounds, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been studied for their pharmacokinetic properties . These studies often involve the evaluation of the compound’s absorption, distribution, metabolism, and excretion properties, which can impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities . These activities often result in a variety of molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with furan-2-carboxylic acid hydrazide.
Formation of Oxadiazole Ring: Furan-2-carboxylic acid hydrazide reacts with carbon disulfide to form 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol.
Formation of Thiadiazole Ring: The oxadiazole derivative undergoes further reaction with methyl iodide in an alkaline medium to form the thiadiazole ring.
Final Compound Formation: The final step involves the reaction of the thiadiazole derivative with an appropriate amine to form N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using the same basic steps but optimized for yield and purity. This includes precise control of reaction conditions such as temperature, pressure, and pH, as well as the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the oxadiazole and thiadiazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the oxadiazole and thiadiazole rings.
Substitution: Substituted derivatives at the carboxamide group.
Scientific Research Applications
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl-1,3,4-oxadiazole-2-thiol
- 5-Furan-2-yl-4H-1,2,4-triazole-3-thiol
Uniqueness
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of furan, oxadiazole, and thiadiazole rings in a single molecule
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O3S/c1-5-7(19-15-12-5)8(16)11-10-14-13-9(18-10)6-3-2-4-17-6/h2-4H,1H3,(H,11,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGAXOSHWVWZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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